PEG9-Tos

Description

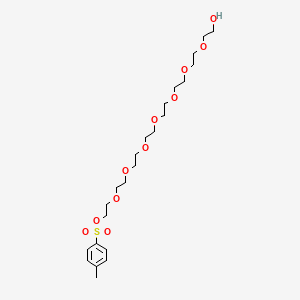

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLJFKBPYKOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of the Tosyl Group in Peg9 Tos

Nucleophilic Substitution Reactions with Tosyl Moieties

The tosyl group on PEG9-Tos readily undergoes nucleophilic substitution with various nucleophiles, allowing for the functionalization of the PEG chain with different chemical moieties broadpharm.combroadpharm.com.

Reactivity with Amine Functionalities

PEG tosylates are widely used to introduce amine groups onto PEG chains through nucleophilic substitution reactions with amine compounds chemscene.combroadpharm.comgoogle.com. The reaction typically involves the attack of an amine's nitrogen atom on the carbon bearing the tosyl group, leading to the displacement of the tosylate and formation of a stable carbon-nitrogen bond google.com. This reaction can be carried out using various amine sources, including protected amine salts or even aqueous ammonia (B1221849), although the latter can lead to hydrolysis of the PEG-tosylate, especially with higher molecular weight PEGs google.com. Using protected amine salts followed by deprotection is a preferred method for obtaining high purity amine-terminated PEGs google.com. The reaction conditions, such as solvent and base, can be optimized for efficient conversion rsc.orgresearchgate.net. For instance, reactions with phthalimide (B116566) derivatives (as protected amines) in the presence of a base like potassium carbonate in acetonitrile (B52724) at reflux have been reported for the synthesis of amino-PEGs from tosylated PEGs rsc.org.

Reactivity with Thiol Functionalities

Tosyl-activated PEGs, including this compound, react with thiol-containing compounds through nucleophilic substitution, forming stable thioether linkages chemscene.com0qy.combroadpharm.comgoogle.com. This reaction is particularly useful for site-specific PEGylation of proteins or peptides containing cysteine residues jenkemusa.comscielo.br. The reaction can be carried out by reacting tosyl-PEG with a thiol nucleophile, such as sodium hydrosulfide (B80085) hydrate (B1144303) mdpi.com. Another approach involves reacting tosyl-PEG with thioacetic acid followed by hydrolysis to yield the free thiol mdpi.com. Thiol PEGylation using tosylates is a common method for conjugating PEG to molecules with free thiol groups scielo.br.

Reactivity with Azide (B81097) Moieties for Click Chemistry Applications

The tosyl group in this compound can be readily substituted by azide (N3-) ions, typically by reaction with sodium azide google.commdpi.commedchemexpress.com. This nucleophilic substitution yields azide-terminated PEG derivatives mdpi.commedchemexpress.com. Azide-functionalized PEGs are crucial components in click chemistry, particularly for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction or strain-promoted azide-alkyne cycloaddition (SPAAC) mdpi.commedchemexpress.combroadpharm.combroadpharm.commedkoo.comnih.govbroadpharm.com. These click reactions allow for highly efficient and specific conjugation of the PEG chain to molecules containing alkyne or strained cyclooctyne (B158145) moieties, enabling applications in bioconjugation, drug delivery, and material science mdpi.commedchemexpress.comnih.gov.

Reactivity with Other Nucleophilic Species

Beyond amines, thiols, and azides, the tosyl group on this compound can react with a variety of other nucleophiles via SN2 displacement broadpharm.combroadpharm.com. Examples of other potential nucleophiles include alkoxides (leading to ether formation), carboxylates (leading to ester formation), and halides (leading to halogenated PEGs) creativepegworks.com. The specific reaction conditions, including solvent, temperature, and the strength of the nucleophile, will influence the reaction rate and yield.

Influence of PEG Spacer on Reaction Kinetics and Selectivity

The PEG spacer in this compound plays a significant role in influencing the reactivity and selectivity of the tosyl group broadpharm.comcreativepegworks.combroadpharm.combroadpharm.combroadpharm.com. The hydrophilic nature of the PEG chain enhances the solubility of the molecule in aqueous and polar organic solvents, which can be advantageous for reactions involving biomolecules or in aqueous environments broadpharm.comchemicalbook.increativepegworks.com.

While the tosyl group's inherent reactivity is due to its good leaving group ability, the attached PEG chain can influence the reaction kinetics and potentially the selectivity . For instance, longer PEG chains might introduce some steric hindrance, which could slightly reduce the reaction rate of nucleophilic substitution compared to shorter or non-PEGylated tosylates . However, the increased solubility and flexibility of the PEG chain can also facilitate reactions by improving the accessibility of the reactive tosyl group to the nucleophile, particularly in homogeneous solutions creativepegworks.com.

Furthermore, in reactions involving bifunctional PEG tosylates like Tos-PEG9-Tos, the length and flexibility of the PEG spacer can influence the effective molarity of the second functional group, potentially impacting cyclization reactions or reactions with divalent targets acs.org. The PEG spacer essentially acts as a flexible linker, and its length can be tuned to optimize the distance and orientation between the tosyl group and the molecule being conjugated, or between two reactive ends in the case of bifunctional PEGs .

Data on the specific reaction kinetics of this compound compared to PEG tosylates of different lengths is not extensively detailed in the provided search results. However, general principles of PEGylation chemistry suggest that while the fundamental SN2 mechanism remains the same, the PEG chain's physical properties and solution behavior can subtly modulate the reaction profile acs.org. The high purity of PEGylated tosylates is often confirmed using techniques like NMR spectroscopy, which can also be used to assess the degree of functionalization after reaction with a nucleophile rsc.orgmdpi.comnih.gov.

Applications of Peg9 Tos in Bioconjugation Strategies

Covalent Conjugation Techniques Utilizing PEG9-Tos

Covalent conjugation techniques form stable chemical bonds between this compound and the target biomolecule. The reactive tosylate group on this compound readily undergoes nucleophilic substitution, making it suitable for reaction with primary amines (e.g., lysine (B10760008) residues on proteins), thiols (e.g., cysteine residues), or hydroxyl groups under appropriate reaction conditions. axispharm.comprecisepeg.combroadpharm.com This forms a stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. precisepeg.com These reactions are fundamental to creating stable PEGylated conjugates. nih.gov

PEGylation of Biomacromolecules (Proteins, Peptides, Oligonucleotides)

PEGylation with compounds like this compound is extensively applied to modify proteins, peptides, and oligonucleotides to improve their properties for therapeutic and research applications. checkrare.comnih.govmyskinrecipes.combroadpharm.combroadpharm.com The attachment of PEG chains enhances the solubility, stability, and circulation time of these biomacromolecules. checkrare.comnih.govbiocompare.comfrontiersin.org

Site-Specific Conjugation Approaches with this compound

While traditional PEGylation methods often result in heterogeneous mixtures of conjugates with varying numbers and locations of PEG attachments, site-specific conjugation approaches aim for greater control over the modification process. harvard.educreative-biolabs.com Although the provided information does not specifically detail site-specific conjugation using this compound, PEGylation in general can be directed to specific sites on proteins or peptides. This can involve targeting engineered cysteine residues or utilizing enzymatic methods. creative-biolabs.comscielo.br Achieving site-specific modification is crucial for maintaining the biological activity of the biomacromolecule and ensuring a homogeneous product. harvard.educreative-biolabs.com

Impact on Biomacromolecule Stability and Activity

PEGylation, including modifications using PEG derivatives, has a significant impact on the stability and activity of biomacromolecules. The attached PEG chain creates a hydration shell and increases the hydrodynamic volume, which can shield the biomolecule from enzymatic degradation (e.g., proteases and nucleases) and reduce aggregation. checkrare.comnih.govbiocompare.comfrontiersin.orgharvard.eduscielo.brnih.govnih.govresearchgate.net This leads to increased stability and a prolonged half-life in biological systems. checkrare.comnih.govbiocompare.comfrontiersin.orgscielo.brresearchgate.net

For proteins and peptides, PEGylation can enhance thermal and proteolytic stability. nih.govresearchgate.netaging-us.com Studies have shown that PEGylation can increase the thermal stability of small therapeutic proteins and improve their ability to refold properly after denaturation. researchgate.net The impact on stability can depend on factors such as the size and structure of the PEG, as well as the site of attachment. harvard.edunih.gov While PEGylation generally improves stability, in some cases, it might lead to a decrease in thermodynamic stability or potentially affect biological activity due to steric hindrance or conformational changes. frontiersin.orgfu-berlin.denih.gov However, often the benefits in terms of increased half-life and reduced immunogenicity outweigh a potential slight reduction in in vitro activity. biocompare.comnih.gov

For oligonucleotides, PEGylation enhances stability against nucleases and increases their circulating half-life. nih.govnih.govresearchgate.netnih.govresearchgate.net Longer PEG chains generally provide greater stability to oligonucleotides. nih.govresearchgate.net PEGylation can also influence the interaction of oligonucleotides with serum proteins and cellular uptake. researchgate.netnih.govresearchgate.net

Development of Bioconjugates for Ligand Attachment and Targeted Delivery

This compound can be utilized in the development of bioconjugates designed for ligand attachment and targeted delivery. myskinrecipes.comaxispharm.com By conjugating this compound to a targeting ligand (e.g., an antibody fragment, peptide, or small molecule), the resulting construct can be used to deliver therapeutic or diagnostic agents specifically to cells or tissues expressing a particular receptor. myskinrecipes.com The PEG chain provides solubility and can reduce non-specific interactions, while the ligand directs the conjugate to the desired site. myskinrecipes.comnih.gov This strategy is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies. broadpharm.combiochempeg.comaxispharm.com

Crosslinking Strategies Involving this compound in Biological Systems

While this compound primarily functions as a linker for conjugating a single PEG chain to a biomolecule, bifunctional PEG tosylate derivatives (e.g., Tos-PEG-Tos) with tosylate groups at both ends can be used as crosslinking agents. broadpharm.combroadpharm.combiochempeg.com These bifunctional linkers can react with nucleophilic groups on two different molecules, or at two different sites on the same molecule, creating a covalent bridge. broadpharm.combroadpharm.combiochempeg.com This crosslinking strategy can be employed in biological systems to modify the properties of proteins, create hydrogels, or immobilize biomolecules onto surfaces. Although Tos-PEG9-Tos (with tosyl groups on both ends of a PEG9 chain) is mentioned as a PEG linker, specific detailed research findings on crosslinking involving this compound in biological systems were not extensively detailed in the provided results, focusing more on its role as a monofunctional linker or the general concept of PEGylation and crosslinking with bifunctional PEGs. broadpharm.combiochempeg.com However, the reactivity of the tosylate group with various nucleophiles supports its potential in crosslinking strategies when present in a bifunctional context. axispharm.comprecisepeg.combroadpharm.com

Applications of Peg9 Tos in Materials Science and Nanotechnology Research

Functionalization of Polymeric Materials with PEG9-Tos

The functionalization of polymeric materials with this compound is a key strategy for altering their surface characteristics without changing their bulk properties. The covalent attachment of the hydrophilic PEG9 chain can transform a hydrophobic polymer surface into one that is more water-soluble, protein-resistant, and biocompatible.

The modification of polymer surfaces using this compound is primarily achieved through the "grafting-to" method. This technique involves reacting the tosylated end of the this compound molecule with nucleophilic functional groups present on the polymer surface, such as amines (-NH2) or hydroxyl (-OH) groups. The tosyl group is displaced by the surface nucleophile, resulting in the formation of a stable, covalent bond that permanently attaches the PEG chain to the polymer.

This surface modification imparts several desirable properties. A key benefit is the enhancement of hydrophilicity, which is crucial for improving the biocompatibility of materials used in biomedical devices. nih.gov Grafting PEG chains onto a polymer surface creates a hydrated layer that acts as a steric barrier, effectively reducing the non-specific adsorption of proteins and preventing cell adhesion. This anti-fouling property is critical for applications like medical implants, catheters, and biosensors to prevent adverse biological responses and maintain device functionality. nih.gov Research on similar activated PEG molecules, such as tresylated PEG, has demonstrated successful grafting onto amine-functionalized polymer films under mild, aqueous conditions (pH 7.4, 37°C), indicating the suitability of such reactions for modifying materials intended for biological environments. nih.gov

The effectiveness of this modification depends on factors like the density of the grafted PEG chains and the length of the PEG molecule. nih.gov this compound provides a defined chain length, allowing for precise control over the resulting surface properties.

Table 1: Research Findings on Polymer Surface Modification with PEG Derivatives This table is interactive. Click on the headers to sort.

| Polymer Substrate | Activating Group on PEG | Key Findings |

|---|---|---|

| Poly(acrylamide-co-vinyl amine) | Tresyl | Successful grafting under mild, biocompatible conditions; significant increase in surface oxygen content. nih.gov |

| Polyurethane | Isocyanate (for linking PEG) | Increased hydrophilicity and surface energy; enhanced osteoblast viability. nih.gov |

This compound is also a valuable reagent in the synthesis of graft polymers. Graft polymers consist of a main polymer backbone with one or more side chains (grafts) that possess different properties. The "grafting-to" approach is a common method where pre-synthesized polymer chains are attached to a backbone.

In this context, this compound can be used to create amphiphilic graft copolymers, which contain both hydrophobic and hydrophilic segments. For instance, a hydrophobic polymer backbone can be functionalized with nucleophilic sites. Subsequent reaction with this compound attaches the hydrophilic PEG9 side chains. These amphiphilic structures are capable of self-assembling into micelles or other nanostructures in aqueous environments, making them highly useful for applications such as drug delivery. The general strategy involves creating covalent linkages to form these complex macromolecular structures. The defined structure of this compound allows for the synthesis of graft copolymers with uniform side-chain lengths, leading to more predictable self-assembly and performance characteristics.

This compound in Nanomaterial Surface Engineering

The surface engineering of nanomaterials is critical for their application in biological systems. Unmodified nanoparticles are often recognized as foreign by the body's immune system, leading to rapid clearance. PEGylation with reagents like this compound is a widely adopted strategy to overcome this challenge. nih.gov

This compound is utilized to enhance the colloidal stability of nanoparticles in physiological and protein-rich media. researchgate.net The tosylated end of the molecule can be reacted with functional groups on the nanoparticle surface to form a dense layer of covalently attached PEG chains. This PEG layer provides steric stabilization, physically preventing the nanoparticles from aggregating. nih.gov

This stabilization is crucial for maintaining the nanoparticles' size, morphology, and, consequently, their unique physical and chemical properties. Furthermore, a stable PEG coating prevents the adsorption of opsonin proteins from the bloodstream, a process that typically marks nanoparticles for clearance by the mononuclear phagocyte system. nih.gov This "stealth" property significantly prolongs the circulation time of the nanoparticles in vivo, which is essential for therapeutic and diagnostic applications where the nanoparticles need to reach a specific target tissue. nih.govnih.gov Studies on various metal oxide nanoparticles have shown that polymeric coatings with PEG densities in the range of 0.2 - 0.5 chains per nm² provide excellent long-term stability in biological media. researchgate.net

Creating a functional and biocompatible interface between synthetic nanomaterials and complex biological systems is a major goal of nanotechnology. nih.govnih.gov PEGylation with this compound plays a pivotal role in creating this interface. The covalently attached, hydrophilic PEG9 chains form a hydrated, bio-inert shell around the nanoparticle.

This shell minimizes non-specific interactions with proteins and cells, reducing immunogenicity and toxicity. nih.gov By preventing the formation of a hard "protein corona"—a layer of adsorbed proteins that can alter a nanoparticle's biological identity and fate—the PEGylated surface ensures that the nanoparticle's interaction with the biological environment is controlled and predictable. nih.gov This carefully engineered interface is fundamental for applications that require nanomaterials to function reliably within living organisms, such as in targeted drug delivery, medical imaging, and diagnostics. nih.gov

Noble metal nanoparticles, particularly gold (Au) and silver (Ag), have unique optical and electronic properties that make them attractive for biomedical applications. However, their surfaces must be functionalized to ensure stability and biocompatibility. nih.govresearchgate.net

This compound can be used to covalently attach PEG chains to the surface of these nanoparticles. While direct reaction with the metal surface is not typical, a common strategy involves first modifying the nanoparticle surface with a linker molecule containing a nucleophilic group (e.g., an amine). The this compound can then readily react with this functionalized surface. This covalent attachment provides a more robust and stable coating compared to physisorption.

PEGylated gold nanoparticles have demonstrated enhanced stability in various biological media and reduced cytotoxicity. nih.govresearchgate.net The functionalization process is critical for applications such as photothermal therapy, diagnostics, and as carriers for therapeutic agents. The ability to form a stable, biocompatible coating using a well-defined molecule like this compound is essential for the translation of these nanomaterials into clinical use.

Table 2: Properties of Functionalized Noble Metal Nanoparticles This table is interactive. Click on the headers to sort.

| Nanoparticle Type | Functionalizing Agent | Key Benefit of Functionalization | Application Area |

|---|---|---|---|

| Gold (Au) | PEG-Tos derivative | Covalent attachment, enhanced colloidal stability, reduced protein adsorption. nih.gov | Drug delivery, Imaging, Diagnostics |

| Silver (Ag) | PEG-Tos derivative | Increased stability in biological fluids, improved biocompatibility. | Antimicrobial agents, Biosensing |

Integration into Hydrogel Systems and Related Materials

Detailed research findings and data tables specifically on the integration of this compound into hydrogel systems are not available in the reviewed scientific literature. While polyethylene (B3416737) glycol (PEG) derivatives are extensively used in the formation of hydrogels for various applications in materials science and nanotechnology, specific studies detailing the use of this compound as a monomer or crosslinker, its reaction kinetics, and the resulting hydrogel properties could not be identified.

General principles of PEG hydrogel formation involve the crosslinking of PEG chains to form a three-dimensional network. This can be achieved through various chemical strategies, often involving functionalized PEG derivatives. The tosyl groups in this compound are excellent leaving groups in nucleophilic substitution reactions, which theoretically could be exploited for crosslinking with appropriate nucleophilic polymers or multi-functional molecules. However, specific examples and characterization data for such this compound-based hydrogels are not present in the available literature.

Consequently, data tables on the mechanical properties, swelling behavior, or drug release profiles of hydrogels specifically synthesized using this compound cannot be provided.

Applications of Peg9 Tos in Medicinal Chemistry and Drug Delivery Systems

Linker Chemistry in Therapeutic Conjugates

PEG9-Tos is employed as a linker in the construction of various therapeutic conjugates. Linkers are essential components that connect different functional entities within a conjugate, such as a targeting moiety and a therapeutic payload. The properties of the linker significantly influence the conjugate's stability, solubility, targeting efficiency, and mechanism of action. PEG-based linkers, including this compound, are favored due to their ability to improve the pharmacokinetic profile and reduce the immunogenicity of the resulting conjugates bldpharm.combroadpharm.com. The tosylate group on this compound allows for facile conjugation to molecules containing nucleophilic centers, such as amine or thiol groups cenmed.com.

Antibody-Drug Conjugates (ADCs)

In the field of Antibody-Drug Conjugates (ADCs), linkers connect a monoclonal antibody, which provides targeting specificity to diseased cells (e.g., cancer cells), with a potent cytotoxic drug payload bldpharm.com. PEG linkers are utilized in ADCs to enhance their properties. The inclusion of PEG can lead to increased solubility and stability of the conjugate, while also reducing aggregation and lowering the potential for immunogenic responses bldpharm.combroadpharm.com. This compound, as a PEG-based linker, can be incorporated into the structure of ADCs to bridge the antibody and the drug payload. The linker design in ADCs is critical for ensuring the conjugate remains stable in circulation but allows for efficient release of the payload at the target site, either through cleavage or degradation mechanisms bldpharm.com.

Proteolysis Targeting Chimeras (PROTACs)

PEG-based linkers, including this compound, are integral components in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to induce the degradation of specific target proteins within cells. A PROTAC molecule typically consists of two ligands: one that binds to the target protein of interest and another that binds to an E3 ubiquitin ligase. These two ligands are connected by a linker. The linker's length, flexibility, and composition are crucial for facilitating the formation of a ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent proteasomal degradation of the target protein. PEG linkers, such as this compound, provide the necessary flexibility and hydrophilic character that can influence the conformation of the PROTAC and its interaction with the target protein and E3 ligase.

Peptide-Drug Conjugates (PDCs)

Peptide-Drug Conjugates (PDCs) represent another class of targeted therapeutics where linkers play a vital role. Similar in concept to ADCs, PDCs utilize a targeting peptide to deliver a cytotoxic payload specifically to cells expressing a particular receptor. PEG linkers are beneficial in PDC design as they can enhance the conjugate's solubility and stability, provide molecular flexibility, and reduce immunogenicity. While specific examples of this compound directly incorporated into PDCs were not detailed in the search results, the established advantages of PEG linkers with similar properties in improving PDC characteristics suggest the potential utility of this compound in this application. The linker in PDCs is designed to ensure stability in circulation and controlled release of the drug at the target site, similar to ADCs.

Enhancing Pharmacokinetic Profiles of Bioactive Molecules

The attachment of PEG chains to bioactive molecules, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties cenmed.combroadpharm.combroadpharm.com. This compound, with its PEG component, can be used to PEGylate molecules, thereby influencing their behavior within the body. The hydrophilic nature of the PEG chain increases the solubility of hydrophobic drugs or peptides cenmed.combroadpharm.com.

Strategies for Prolonging Circulation Half-Life

One of the primary benefits of PEGylation is the extension of the circulation half-life of conjugated molecules cenmed.comnih.gov. The increased hydrodynamic volume conferred by the attached PEG chain leads to reduced renal clearance, allowing the molecule to remain in the bloodstream for a longer duration. This prolonged circulation can lead to improved therapeutic efficacy and potentially less frequent dosing broadpharm.com. The PEG chain in this compound contributes to this effect when the molecule is used to functionalize therapeutic agents cenmed.com.

Design of Controlled Release Systems Utilizing this compound

The design of controlled release systems is a critical aspect of modern drug delivery, aiming to maintain drug concentrations within a therapeutic window for extended periods, reduce dosing frequency, and minimize side effects. Polyethylene (B3416737) glycol (PEG) and its derivatives play a significant role in this field due to their biocompatibility, water solubility, and low immunogenicity. PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely used strategy to improve the pharmacokinetic profile and create controlled release formulations. ucl.ac.betandfonline.comeuropeanpharmaceuticalreview.comnih.govcrimsonpublishers.com this compound, a PEG derivative featuring a tosylate functional group and a PEG chain of 9 ethylene (B1197577) glycol units, is a relevant building block in the design of such systems. myskinrecipes.comcd-bioparticles.netbioscience.co.ukbiochempeg.com

Controlled release from PEG-based systems can be achieved through various mechanisms, including hydrolysis, enzymatic cleavage, pH changes, or other stimuli-responsive triggers. tandfonline.comnih.gov The tosylate group in this compound serves as a reactive leaving group, facilitating the conjugation of the PEG chain to a variety of molecules, including therapeutic agents, targeting ligands, or other polymeric structures used in drug delivery vehicles like nanoparticles, micelles, or hydrogels. axispharm.comaxispharm.com

The incorporation of this compound into controlled release systems can influence drug release kinetics. The PEG chain itself contributes to the hydrophilic nature of the system, affecting swelling and diffusion properties in aqueous environments. crimsonpublishers.commdpi.com The length and density of the PEG chains on the surface of nanoparticles, for instance, can significantly impact the drug release profile, with higher PEG concentrations potentially leading to faster release due to increased hydrophilicity and water uptake. mdpi.com

Research findings highlight the use of tosylate-activated PEGs in creating conjugates for drug delivery. While specific detailed studies focusing solely on this compound in controlled release were not extensively found, the principles of using tosylate-activated PEGs in this context are well-established. Tosylate groups enable the formation of stable covalent bonds with nucleophiles, which is crucial for creating drug-polymer conjugates or functionalizing delivery vehicles. axispharm.comaxispharm.com

The design of controlled release systems utilizing this compound can involve its use as a linker to attach drugs to a carrier or to modify the surface of a nanocarrier. For example, in the synthesis of antibody-oligonucleotide conjugates (AOCs), PEG derivatives, including those with tosylate groups, can serve as linkers that influence the stability and controlled release of the oligonucleotide at the target site. Similarly, in the development of PROTACs (proteolysis targeting chimeras), PEG-based linkers like Tos-PEG9 are employed to connect the ligands for an E3 ubiquitin ligase and the target protein, impacting the efficacy and potential release characteristics of the PROTAC molecule. medchemexpress.commedchemexpress.com

| Component Modified with PEG-Tos | Role in Controlled Release System Design | Potential Impact on Release |

| Therapeutic Agent | Formation of releasable prodrugs via cleavable linkers nih.gov | Tailored release kinetics in response to stimuli (e.g., hydrolysis, enzymes) nih.gov |

| Nanoparticle/Micelle Surface | Enhancing stability and stealth effect mdpi.com | Influencing drug diffusion and release rate from the carrier matrix mdpi.com |

| Polymeric Hydrogels | Forming cross-linked networks for drug encapsulation cd-bioparticles.net | Controlling diffusion-controlled or degradation-mediated release cd-bioparticles.net |

| Linkers in Conjugates (e.g., AOCs, PROTACs) | Connecting functional moieties medchemexpress.com | Regulating the release of active components upon cleavage medchemexpress.com |

Further research focusing specifically on this compound would be needed to provide detailed data tables on its performance in various controlled release formulations, including factors like the influence of PEG chain length (specifically n=9) and the nature of the conjugated molecule on release profiles under different conditions (e.g., pH, enzyme concentration). However, the established utility of tosylate chemistry in PEGylation and the general principles of PEG-based controlled release systems provide a strong foundation for the application of this compound in this area. ucl.ac.betandfonline.comaxispharm.com

Advanced Functionalization and Derivatization Strategies Involving Peg9 Tos

Synthesis of Heterobifunctional PEG Derivatives from PEG9-Tos Precursors

The synthesis of heterobifunctional PEG derivatives, possessing two distinct functional groups at each terminus, is a key application of tosylated PEG precursors. Asymmetric activation of commercially available symmetrical PEG is often achieved through selective monotosylation, where only one hydroxyl end group is converted to a tosylate mdpi.comresearchgate.net. This monotosyl PEG then serves as a highly reactive intermediate for nucleophilic substitution reactions at the tosylated terminus, while the other terminus retains its original functionality (e.g., a hydroxyl group).

The tosyl group is a potent leaving group, readily displaced by a variety of nucleophiles precisepeg.combroadpharm.combiochempeg.com. This property allows for the facile conversion of the tosylated end into diverse functional groups, either directly or through intermediate steps mdpi.comresearchgate.net. For instance, reacting monotosyl PEG with sodium azide (B81097) yields an azide-terminated PEG derivative. Similarly, a thiol end group can be obtained by reaction with sodium hydrosulfide (B80085) mdpi.comresearchgate.net.

However, direct conversion to certain functional groups may present challenges. For example, in the synthesis of thiol-terminated PEGs, a one-step process using sodium hydrosulfide can lead to the formation of disulfide bonds. To mitigate this, a two-step synthesis is often employed, involving the displacement of the tosylate group with an in situ formed potassium thioacetate (B1230152), followed by hydrolysis of the resulting thioacetate to the free thiol researchgate.net. This strategy helps in avoiding unwanted dimer formation.

Amination is another critical functionalization achievable from tosylated PEGs. Treating sulfonylated PEG with ammonia (B1221849) can yield amine-terminated PEG, although this method may produce by-products like secondary or tertiary amines, complicating purification researchgate.netmdpi.com. An alternative approach involves reacting the sulfonylated PEG with sodium azide to form a PEG-azide, which is subsequently converted to the amine using the Staudinger reaction. This latter method generally provides amine-PEG products with higher purity and yield mdpi.com.

The synthesis of well-defined, monodisperse PEG tosylates of specific lengths, such as PEG8 tosylate, can be achieved through iterative step-by-step methods rsc.org. These methods often involve the use of protecting groups and require careful purification strategies to obtain high purity products rsc.org. While the specific synthesis of this compound via such iterative methods is not detailed in the provided snippets, the general principles for preparing monodisperse tosylated PEGs apply, enabling access to precise PEG lengths for derivatization.

The versatility of tosylated PEGs as precursors allows for the creation of a wide array of heterobifunctional PEG derivatives, crucial for various applications requiring precise control over the polymer's reactivity at both ends.

Orthogonal Protection Strategies in Multi-Step Chemical Synthesis

Orthogonal protection strategies are fundamental in the multi-step synthesis of complex molecules, particularly when dealing with polyfunctional compounds like PEGs where selective reactions at different sites are required. In the context of PEG synthesis, orthogonal protection plays a vital role in the controlled, iterative growth of uniform and asymmetric PEG chains rsc.orgnih.govbeilstein-journals.orgresearchgate.net.

The use of two orthogonally reactive protective groups allows for the selective manipulation of terminal functional groups on shorter PEG fragments rsc.org. This selectivity is essential for coupling these fragments in a defined manner to build longer, uniform PEG chains rsc.orgnih.gov. By selectively removing one protecting group, a reactive site is unveiled for the next coupling step, while the other terminus remains protected, preventing unwanted side reactions nih.gov.

Tosylated PEGs are frequently involved in these strategies, often serving as a reactive component alongside a protected hydroxyl group. For example, monobenzylated PEG tosylate has been utilized in iterative growth approaches for synthesizing uniform PEGs nih.gov. In such schemes, the tosylate acts as a good leaving group for nucleophilic attack by a deprotected hydroxyl group from another PEG fragment.

A novel strategy combining liquid-phase synthesis with selective molecular sieving has also employed reactive monoprotected tosylated PEG, highlighting its utility in controlled chain elongation nih.gov. Furthermore, the concept of using a base-labile protecting group in conjunction with a tosylate leaving group has been proposed for the synthesis of long and asymmetric PEGs, demonstrating how orthogonal reactivity enables the creation of polymers with distinct functionalities at each end beilstein-journals.org. The iterative exponential growth strategy, specifically mentioned in the context of chromatography-free PEG8 monotosylate synthesis, explicitly requires the application of orthogonal protecting groups researchgate.net.

These orthogonal protection strategies, often incorporating tosylated PEG intermediates, are indispensable for the controlled synthesis of well-defined PEG architectures with precise lengths and tailored end-group functionalities, overcoming the limitations of traditional polymerization methods that yield polydisperse products.

Chelation and Ligand-Exchange Reactions with ω-Functionalized PEG

ω-Functionalized PEG polymers are utilized in various applications, including the modification of surfaces and nanomaterials. Chelation or ligand-exchange reactions at metal-based nanomaterials are among the methods employing such functionalized PEG derivatives beilstein-journals.org. These reactions involve the interaction of a specific functional group at the ω-terminus of the PEG chain with metal centers on the material surface, leading to the formation of coordination complexes or the exchange of existing ligands.

While the provided information does not directly detail chelation or ligand-exchange reactions specifically involving this compound, the tosylate group on this compound is a highly reactive handle that can be readily transformed into a variety of ω-functional groups capable of participating in such interactions. For instance, the tosylate can be displaced by nucleophiles containing chelating moieties or ligands, thereby introducing these functionalities at the PEG terminus.

An example illustrating the principle of ω-functionalized PEG interacting with metal surfaces is the attachment of heterobifunctional PEG (SH-PEG-COOH) to gold nanoparticles nih.gov. In this case, the thiol group at one terminus of the PEG undergoes deprotonation in basic media, facilitating its attachment to the gold surface nih.gov. This interaction can be considered a form of ligand exchange or coordination. While this specific example uses a thiol, it demonstrates how a functional group at the PEG terminus, which could have been introduced via a tosylated precursor, can engage with metal centers.

Analytical and Characterization Methodologies in Peg9 Tos Research

Spectroscopic Analysis of PEG9-Tos and its Conjugates

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide valuable information about the chemical structure and functional groups present in this compound and molecules it is conjugated to.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of PEGylated compounds, including PEG tosylates. rsc.orgbeilstein-journals.orgamerigoscientific.com By analyzing the chemical shifts and splitting patterns of signals in 1H and 13C NMR spectra, researchers can confirm the presence of the PEG backbone, the tosyl group, and any conjugated molecules. rsc.orgbeilstein-journals.orgamerigoscientific.com

For instance, 1H NMR spectra of PEG tosylates typically show characteristic signals for the ethylene (B1197577) glycol repeating units of the PEG chain, as well as signals corresponding to the aromatic protons and methyl protons of the tosyl group. rsc.orgrsc.org The integration of these signals provides quantitative information about the different proton environments in the molecule. acs.org

13C NMR spectroscopy further aids in structural confirmation by revealing the distinct carbon environments within the PEG chain and the tosyl group. rsc.orgresearchgate.net

Determination of Functionalization Degree via NMR

NMR spectroscopy is particularly useful for determining the degree of functionalization in PEGylation reactions. amerigoscientific.comacs.org By comparing the integration of signals corresponding to the terminal functional group (such as the tosyl group in this compound) with the integration of signals from the PEG backbone repeating units, the average number of functional groups per PEG chain can be calculated. amerigoscientific.comacs.org This is essential for ensuring the desired stoichiometry in conjugation reactions and for characterizing the final PEGylated product. acs.org

For accurate determination of functionalization degree in higher molecular weight PEGs, it is important to consider the effect of 13C-1H coupling, which can lead to misleading peak assignments and integrations if not accounted for. acs.orgnih.gov Correct interpretation of NMR spectra, including understanding carbon satellite peaks, is crucial for accurate quantification. acs.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

FTIR spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound, particularly those that result in the appearance or disappearance of specific functional groups. beilstein-journals.org By observing changes in the characteristic absorption bands in the FTIR spectrum, researchers can track the conversion of reactants to products.

For example, the tosyl group has characteristic absorption bands that can be monitored. Similarly, if this compound is used in a reaction to introduce a new functional group, the appearance of absorption bands corresponding to the new group and the disappearance of bands related to the tosyl group or other reactants can indicate successful conversion. beilstein-journals.orgnih.gov FTIR can confirm the introduction of functional groups like azide (B81097), with a characteristic antisymmetric stretching vibration band around 2100 cm⁻¹. beilstein-journals.orgnih.gov

Chromatographic Separation and Characterization Techniques

Chromatographic techniques are indispensable for the separation, purification, and characterization of this compound and its conjugates, especially for separating the desired product from unreacted starting materials, byproducts, or impurities. rsc.orgamerigoscientific.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is widely used to characterize polymers based on their hydrodynamic volume, which is related to their molecular weight. beilstein-journals.orgamerigoscientific.comjenkemusa.comillinois.edu GPC is particularly useful for determining the molecular weight distribution and polydispersity index (PDI) of PEG and PEGylated products. beilstein-journals.orgamerigoscientific.comjenkemusa.comillinois.edu

In GPC, the sample is separated by passing through a column packed with porous beads. Larger molecules elute faster as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer retention time. illinois.edu By using appropriate PEG standards for calibration, the molecular weight averages (Mn, Mw) and PDI of this compound or its conjugates can be determined. jenkemusa.commdpi.com GPC can also reveal the presence of higher molecular weight species, such as dimers, which might form through side reactions. researchgate.net

Silica (B1680970) Gel Chromatography for Purification and Isolation

Silica gel chromatography, including column chromatography and thin-layer chromatography (TLC), is a common technique for the purification and isolation of organic compounds, including PEG tosylates and their derivatives. rsc.orgbeilstein-journals.orgresearchgate.netcolumn-chromatography.com Silica gel acts as a stationary phase, and compounds are separated based on their differential interactions with the silica gel and the mobile phase (solvent). column-chromatography.comfujifilm.com

Column chromatography on silica gel is effective for purifying PEG tosylates from reaction mixtures, separating the desired product from unreacted PEG, tosyl chloride, or other byproducts. rsc.orgresearchgate.net The choice of eluent is crucial for achieving good separation. rsc.org

TLC on silica gel is often used as a quick method to monitor the progress of a reaction and to check the purity of fractions collected during column chromatography. rsc.orgbeilstein-journals.orgresearchgate.netfujifilm.com Compounds can be visualized using UV light or staining methods. rsc.org Different compounds will have different retention factors (Rf values) on the TLC plate, allowing for their identification and the assessment of separation efficiency. rsc.org For example, TLC can distinguish between the tosylate product, starting materials, and byproducts based on their Rf values in a specific solvent system. rsc.org

Data Tables

Based on the search results, specific quantitative data for this compound using these methods is limited. However, the principles and applications for PEG tosylates and PEG conjugates are described. Below is a conceptual table illustrating the type of data that would be generated from these analyses, based on the information found:

| Analytical Method | Analyte (Example) | Key Information Obtained | Representative Data (Illustrative based on search results) | Relevant Citations |

| NMR Spectroscopy | PEG-Tosylate | Structural confirmation, Presence of functional groups | Characteristic 1H and 13C peaks for PEG and tosyl group | rsc.orgbeilstein-journals.orgamerigoscientific.comrsc.org |

| PEG Conjugate | Confirmation of conjugation | New peaks from conjugated molecule | researchgate.netnih.gov | |

| PEG-Tosylate | Degree of functionalization | Ratio of terminal group signal integration to PEG backbone | amerigoscientific.comacs.org | |

| FTIR Spectroscopy | Reaction Mixture | Monitoring reaction progress, Presence/absence of groups | Disappearance/appearance of functional group bands (e.g., azide at ~2100 cm⁻¹) | beilstein-journals.orgnih.gov |

| Gel Permeation Chromatography (GPC) | PEG-Tosylate | Molecular weight distribution, Polydispersity Index (PDI) | Mn, Mw, PDI values | beilstein-journals.orgamerigoscientific.comjenkemusa.com |

| PEG Conjugate | Confirmation of conjugation (shift in elution time/MW) | Peak shift to higher molecular weight | researchgate.netresearchgate.net | |

| PEG-Tosylate | Presence of higher molecular weight species (e.g., dimers) | Additional peaks at shorter retention times | researchgate.net | |

| Silica Gel Chromatography | Reaction Mixture | Separation and purification of components | Isolation of pure PEG-Tosylate | rsc.orgresearchgate.net |

| Reaction Monitoring (TLC) | Tracking reaction completion, assessing purity | Different Rf values for reactants, products, byproducts | rsc.orgbeilstein-journals.org |

Detailed Research Findings

Research findings highlight the critical role of these analytical techniques in the synthesis and characterization of PEG tosylates and related PEG derivatives.

NMR spectroscopy has been extensively used to confirm the successful synthesis of PEG tosylates and to determine the degree of tosylation. Studies on PEG tosylates of varying molecular weights demonstrate the characteristic NMR signals that confirm the presence of both the PEG chain and the tosyl group. rsc.orgrsc.org The integration ratios of specific proton signals are used to quantify the extent of functionalization at the PEG termini. amerigoscientific.comacs.org Accurate NMR analysis is emphasized for correct determination of molecular weight and functionalization efficiency, particularly for larger PEGs where 13C-1H coupling needs to be considered. acs.orgnih.gov

FTIR spectroscopy has been employed to monitor reactions involving PEG tosylates, such as the displacement of the tosylate group by other nucleophiles like azide. beilstein-journals.orgnih.gov The disappearance of FTIR bands associated with the tosylate and the appearance of bands for the new functional group provide spectroscopic evidence for the reaction progress. beilstein-journals.orgnih.gov

GPC is routinely used to assess the molecular weight characteristics of PEG tosylates and their derivatives. beilstein-journals.orgamerigoscientific.comjenkemusa.com It helps to determine if the synthesized product has the expected molecular weight and a narrow polydispersity, which is important for consistency in applications. jenkemusa.com GPC can also detect the presence of impurities with different molecular weights, such as unreacted PEG or aggregated species. researchgate.netresearchgate.net

Silica gel chromatography is a fundamental purification step in the synthesis of PEG tosylates and functionalized PEGs. rsc.orgresearchgate.net It allows for the separation of the desired product from starting materials and byproducts based on differences in polarity. rsc.orgresearchgate.netcolumn-chromatography.com TLC on silica gel is a convenient method for quickly monitoring the effectiveness of purification steps and tracking reactions. rsc.orgbeilstein-journals.orgresearchgate.net

Collectively, these analytical and characterization methodologies provide a comprehensive suite of tools for researchers working with this compound and its conjugates, enabling the confirmation of structure, assessment of purity, and determination of key molecular parameters essential for their application in various fields.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for the molecular confirmation and characterization of this compound. This technique provides highly accurate information regarding the molecular weight and can help assess the purity of the compound. For molecules like this compound, which is a relatively small, functionalized polymer, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed.

ESI-MS is particularly useful for analyzing polar molecules and can provide detailed information about the molecular weight of this compound and potentially identify impurities. MALDI-TOF MS is another powerful technique for polymer characterization, allowing for the determination of the molecular weight distribution and the identification of end groups in PEG standards nih.govnih.gov. While MALDI-TOF MS is often applied to larger PEG molecules, it can also be optimized for the analysis of lower molecular weight PEGs, providing insights into the polymer repeat unit and chain end groups nih.gov. The peak spacing in the mass spectrum corresponding to the ethylene glycol monomer unit (approximately 44 Da) can confirm the presence of the PEG chain and assess sample purity nih.gov. High-resolution MS (HRMS) can determine the elemental composition of small molecules like linkers, which is crucial for confirming the structure of this compound. The monoisotopic mass, calculated from the sum of the primary isotope masses of each element in the molecular formula, can be readily determined by HRMS.

The application of MS, often in conjunction with chromatographic techniques like liquid chromatography (LC-MS), allows for the separation of components in a sample before mass analysis, providing a more comprehensive characterization. This is particularly relevant for PEGylated compounds, where LC/MS analysis is often used to characterize the molecules, although the success can depend on sample heterogeneity and instrument resolution.

Evaluation of Conjugation Efficiency in Bioconjugates

Evaluating the efficiency of conjugation when this compound is used to modify biomolecules is critical for understanding the resulting bioconjugate's properties and ensuring consistency in synthesis. Conjugation efficiency refers to the extent to which the this compound molecule has successfully attached to the target biomolecule. Various analytical techniques are employed for this evaluation, often in combination.

Mass spectrometry plays a significant role in characterizing PEGylated bioconjugates and can contribute to the evaluation of conjugation efficiency by confirming the presence of the PEG moiety on the biomolecule and determining the degree of PEGylation (number of PEG chains attached per biomolecule). However, the analysis of PEGylated biomolecules by MS can be challenging due to the potential heterogeneity of PEG reagents and the multiple charges that PEGylated species can acquire. Techniques like ESI/LC/MS with appropriate deconvolution software are used to analyze complex MS data from PEGylated proteins.

Chromatographic methods are also widely used to assess conjugation efficiency by separating the unconjugated biomolecule from the PEGylated product and potentially species with different degrees of PEGylation. Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume, allowing for the separation of unconjugated protein from larger PEGylated species. Reversed-phase UPLC (RP-UPLC) can separate components based on hydrophobicity, which is altered upon PEGylation. Comparing the peak areas or intensities of the unconjugated and conjugated species in chromatograms provides a quantitative measure of efficiency.

Future Research Directions and Emerging Paradigms in Peg9 Tos Chemistry

Development of Sustainable Synthetic Methodologies for PEG9-Tos Production

The synthesis of PEG-tosylates typically involves the reaction of a hydroxyl-terminated polyethylene (B3416737) glycol with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base. This method is well-established and widely used for activating PEG chains for subsequent reactions google.comnih.govmdpi.com. For instance, the preparation of PEG azide (B81097) or PEG amine often starts with the tosylation of PEG google.comnih.gov. A versatile route for synthesizing heterobifunctional PEG derivatives utilizes selective monotosylation of linear PEG as a key initial step mdpi.com.

While conventional synthesis methods are effective, the increasing emphasis on green chemistry and sustainable practices in chemical manufacturing presents opportunities for developing more environmentally friendly approaches to this compound production. Future research directions in this area could focus on:

Exploring alternative solvents: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Developing catalyst systems: Investigating the use of more efficient and environmentally benign catalysts to reduce reaction times, temperatures, and the generation of byproducts.

Optimizing reaction conditions: Minimizing energy consumption and waste generation through process intensification and continuous flow chemistry approaches.

Utilizing renewable resources: Exploring the potential for synthesizing PEG or the tosylating agent from renewable feedstocks, although the core PEG structure is typically derived from ethylene (B1197577) oxide.

Improvements in the cyclization reaction of PEG via its tosylate intermediate have been reported, leading to cyclic raw products in high yields with low quantities of linear precursor and higher molecular weight condensation byproducts acs.org. Such advancements in reaction efficiency and byproduct reduction contribute to more sustainable synthesis.

Novel Applications in Targeted Drug Delivery and Theranostics

PEGylation, the process of conjugating PEG to other molecules or nanocarriers, has become a cornerstone in the development of advanced drug delivery systems due to its ability to enhance solubility, improve pharmacokinetics, reduce immunogenicity, and provide a "stealth" effect that prolongs circulation time nih.govmdpi.comfrontiersin.org. PEG-tosylates, including this compound, serve as valuable intermediates for introducing the PEG moiety through reaction of the tosyl group with nucleophiles on the therapeutic agent or delivery vehicle.

Future research involving this compound in targeted drug delivery and theranostics is likely to focus on:

Precisely controlled conjugation: Developing refined chemical methods utilizing the tosyl group's reactivity to achieve site-specific and efficient conjugation of PEG9 to a variety of therapeutic molecules (peptides, proteins, small molecules, nucleic acids like siRNA) and targeting ligands (antibodies, aptamers, small molecules) nih.govbiochempeg.comcreativepegworks.comedulll.gr.

Smart and responsive delivery systems: Incorporating this compound into the design of smart drug delivery systems that can respond to specific stimuli (e.g., pH, temperature, enzyme activity) in the target tissue or cellular environment, triggering the release of the therapeutic payload.

Multifunctional nanocarriers: Utilizing this compound to functionalize the surface of nanoparticles (liposomes, polymeric nanoparticles, inorganic nanoparticles) for targeted delivery, improved stability, and reduced non-specific uptake biochempeg.comresearchgate.netresearchgate.net. The PEG layer can enhance the enhanced permeability and retention (EPR) effect in solid tumors creativepegworks.com.

Theranostic platforms: Integrating diagnostic capabilities with therapeutic function by using this compound to conjugate imaging agents or sensing elements onto targeted delivery systems, enabling simultaneous diagnosis and treatment monitoring. Lipid-polymer hybrid nanoparticles with an outer lipid-PEG layer are being explored for drug delivery researchgate.net.

The use of PEGylation can significantly prolong the circulation time of therapeutic agents, increasing their accumulation in target tissues with compromised vasculature, such as tumors creativepegworks.com. This passive targeting can be further enhanced by incorporating active targeting moieties conjugated via reactive groups like the tosylate.

Advanced Materials for Bioelectronics and Biosensing Utilizing this compound Functionalization

The development of advanced materials for bioelectronics and biosensing relies heavily on precise surface functionalization to control interactions with biological environments, immobilize recognition elements, and improve signal transduction. PEG functionalization is a key strategy in this field, primarily for creating non-fouling surfaces that resist the non-specific adsorption of proteins and other biomolecules, which can interfere with sensor performance kuleuven.bemdpi.com.

This compound can play a role in the development of such materials by serving as a reactive handle for grafting PEG9 chains onto various surfaces and nanomaterials used in bioelectronics and biosensing devices. Future research directions include:

Creating non-fouling interfaces: Utilizing this compound to modify the surfaces of electrodes, transistors, optical sensors, and nanomaterials (like carbon nanotubes or gold nanoparticles) to minimize non-specific binding and improve the selectivity and sensitivity of biosensors kuleuven.bemdpi.comacs.orgmdpi.com. PEG layers are used to reduce aspecific binding of molecules or control the amount of receptor that is immobilized on sensor surfaces kuleuven.be.

Immobilizing biorecognition elements: Employing this compound as a linker to covalently attach biomolecules such as antibodies, aptamers, enzymes, or DNA probes onto sensor surfaces or signal transducers, enabling specific target recognition kuleuven.bemdpi.comresearchgate.netresearchgate.net. Tosyl groups can be an alternative solution for functionalization requiring more positively charged surfaces kuleuven.be.

Developing responsive biosensing materials: Incorporating this compound into the design of materials that undergo a change in properties upon interaction with an analyte, leading to a detectable signal.

Functionalizing nanomaterials for enhanced performance: Using this compound to functionalize nanomaterials integrated into biosensors, potentially improving their dispersion, biocompatibility, and interaction with the target analyte acs.orgmdpi.comresearchgate.net.

The functionalization of biosensor interfaces is crucial for governing key characteristics like sensitivity, selectivity, accuracy, and rapidity mdpi.comresearchgate.net. PEG-modified electrodes and the integration of nanomaterials into the biosensor interface are active areas of research acs.orgmdpi.comresearchgate.netresearchgate.net.

Exploration of Structure-Activity Relationships in PEGylated Systems

Understanding the relationship between the structure of a PEGylated compound and its biological activity or material properties is crucial for rational design and optimization. For PEGylated systems, key structural parameters include the molecular weight (or number of repeating units, like 9 in this compound), the architecture (linear, branched, multi-armed), the density of PEGylation, and the specific linkage chemistry.

Future research on the structure-activity relationships (SAR) involving this compound and PEGylated systems will likely focus on:

Impact of PEG9 length: Investigating how the specific length of the PEG9 chain, compared to shorter or longer PEG chains, influences the pharmacokinetic profile, biodistribution, cellular uptake, and efficacy of conjugated molecules or nanoparticles. Studies have shown that optimizing PEG length is crucial for designing effective drug delivery systems, with varying lengths impacting stealth properties, circulation time, and interactions with the immune system mdpi.com.

Influence of tosyl group and linkage: Studying how the presence and position of the tosyl group, and the resulting linkage formed after conjugation, affect the stability, degradation, and release of the attached molecule in different biological environments.

Correlation with material properties: Establishing relationships between the inclusion of this compound in material formulations and the resulting physical, chemical, and biological properties of advanced materials for bioelectronics and biosensing, such as surface energy, hydrophilicity, and resistance to fouling.

Computational modeling and simulation: Utilizing in silico approaches to predict the behavior of this compound conjugates and PEGylated materials based on their molecular structure, aiding in the design of novel systems with desired properties.

Q & A

Q. Methodological Answer :

- Reaction Setup : Use anhydrous conditions to prevent hydrolysis of the tosyl group. PEG9-OH is typically reacted with tosyl chloride in dichloromethane with a base like triethylamine .

- Purification : Employ column chromatography (silica gel, gradient elution) or precipitation in cold diethyl ether to isolate this compound. Monitor purity via TLC or HPLC .

- Characterization : Confirm structure using NMR (peak at δ 7.8 ppm for aromatic protons) and FT-IR (S=O stretch at 1360–1180 cm). Report yield, purity (>95%), and batch-to-batch consistency .

Basic: How should researchers assess the stability of this compound under different storage conditions?

Q. Methodological Answer :

- Experimental Design : Store this compound aliquots at varying temperatures (-20°C, 4°C, 25°C) and humidity levels. Analyze degradation via HPLC at intervals (0, 7, 30 days) .

- Key Metrics : Track changes in purity, tosyl group integrity (NMR), and pH of solutions. Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life .

Basic: What are the primary applications of this compound in drug delivery systems?

Q. Methodological Answer :

- Conjugation Chemistry : this compound is used to functionalize nanoparticles or proteins via nucleophilic substitution (e.g., reaction with amines or thiols). Optimize molar ratios to avoid over-modification .

- Case Study : In liposome formulations, this compound improves stealth properties. Validate efficacy via in vitro serum stability assays and in vivo pharmacokinetic studies .

Advanced: How can researchers optimize reaction conditions for this compound conjugation to avoid side products?

Q. Methodological Answer :

- Parameter Screening : Test solvents (DMF vs. DCM), reaction times (2–24h), and stoichiometric ratios (1:1 to 1:3 this compound:target molecule). Use DoE (Design of Experiments) to identify critical factors .

- Analytical Validation : Employ LC-MS or MALDI-TOF to detect unreacted this compound or cross-linked byproducts. Adjust pH to minimize hydrolysis .

Advanced: How should contradictions in this compound stability data under varying pH conditions be resolved?

Q. Methodological Answer :

- Root-Cause Analysis : Replicate experiments while controlling variables (e.g., buffer composition, ionic strength). Use statistical tests (ANOVA) to assess significance of discrepancies .

- Cross-Validation : Compare results with alternative techniques (e.g., NMR vs. HPLC for degradation quantification). Publish raw data and protocols to enable peer verification .

Advanced: What strategies validate the accuracy of analytical methods for this compound quantification?

Q. Methodological Answer :

- Method Development : Calibrate HPLC/UPLC with this compound standards (0.1–10 mg/mL). Assess linearity (), LOD/LOQ, and inter-day precision (%RSD < 2%) .

- Cross-Lab Collaboration : Share samples with independent labs to test reproducibility. Use blinded analyses to reduce bias .

Advanced: How can this compound be applied in cross-disciplinary research (e.g., materials science vs. biochemistry)?

Q. Methodological Answer :

- Tailored Functionalization : For materials science, focus on surface modification (e.g., PEGylation of polymers). For biochemistry, prioritize biocompatibility and in vivo clearance rates .

- Interdisciplinary Teams : Collaborate with statisticians, clinicians, or engineers to design multi-phase studies addressing both mechanistic and applied questions .

Methodological: What literature review strategies ensure comprehensive coverage of this compound research?

Q. Methodological Answer :

- Database Selection : Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "polyethylene glycol tosylate," and "drug conjugation." Filter by publication date (last 10 years) .

- Citation Mining : Track references from high-impact papers and patents. Use tools like Connected Papers to map research trends .

Methodological: What statistical approaches are appropriate for analyzing this compound experimental data?

Q. Methodological Answer :

- Descriptive Statistics : Report mean ± SD for triplicate experiments. Use Student’s t-test for pairwise comparisons .

- Multivariate Analysis : Apply PCA or PLS-DA to identify correlations between reaction conditions and product yield .

Methodological: How can researchers enhance reproducibility in this compound synthesis across labs?

Q. Methodological Answer :

- Protocol Standardization : Publish detailed SOPs with exact equipment models (e.g., rotary evaporator settings) and reagent lot numbers .

- Open Science Practices : Share raw NMR/HPLC files in repositories like Zenodo. Participate in inter-laboratory studies to benchmark methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.